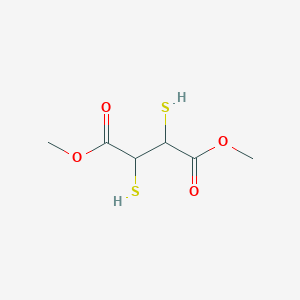

Dimethyl 2,3-bis(sulfanyl)butanedioate

説明

Dimethyl 2,3-bis(sulfanyl)butanedioate is an organosulfur compound featuring a succinate backbone (butanedioate) esterified with methyl groups at both terminal carboxylates and substituted with sulfanyl (-SH) groups at the 2 and 3 positions. This structure confers unique reactivity and polarity, balancing lipophilic ester groups with hydrophilic thiol functionalities. The presence of sulfanyl groups may enable disulfide bond formation or metal coordination, distinguishing it from simpler succinate derivatives.

特性

CAS番号 |

17660-57-0 |

|---|---|

分子式 |

C30H30EuF21O6 |

分子量 |

210.3 g/mol |

IUPAC名 |

dimethyl 2,3-bis(sulfanyl)butanedioate |

InChI |

InChI=1S/C6H10O4S2/c1-9-5(7)3(11)4(12)6(8)10-2/h3-4,11-12H,1-2H3 |

InChIキー |

VVOFTOVXFWLOAY-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C(C(=O)OC)S)S |

正規SMILES |

COC(=O)C(C(C(=O)OC)S)S |

同義語 |

Di-Me-meso-DMSA DiMeDMSA dimercaptosuccinic acid dimethyl ester dimethyl dimercaptosuccinic acid dimethyl mercaptosuccinate dimethyl mercaptosuccinate, (R*,S*)-isomer mercaptosuccinic acid dimethyl este |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with dimethyl 2,3-bis(sulfanyl)butanedioate, allowing for comparative analysis of their properties and applications:

Butylmethyl Succinate (C₉H₁₆O₄)

- Structure : A succinate ester with butyl and methyl substituents.

- Source : Naturally isolated from Diospyros maritima stems .

- Properties : Lacks sulfur, rendering it less polar than dimethyl 2,3-bis(sulfanyl)butanedioate. Likely exhibits higher lipophilicity due to the butyl group, favoring solubility in organic solvents.

- Applications: Potential use in flavorings or fragrances due to ester functionality.

2,3-bis(sulfanyl)propan-1-ol (C₃H₈OS₂)

- Structure : A triol with sulfanyl groups at the 2 and 3 positions.

- Solubility : Highly soluble in polar solvents (e.g., water) due to hydrogen bonding from -OH and -SH groups .

- Applications : Utilized in chelation therapy or as a reducing agent. The hydroxyl group enhances hydrophilicity compared to the esterified dimethyl derivative.

Sodium 2,3-bis(sulfanyl)propane-1-sulfonate Hydrate (C₃H₇NaO₃S₃·H₂O)

- Structure : A sulfonate salt with sulfanyl groups and a hydrated sodium counterion.

- Properties : Ionic nature ensures high water solubility, contrasting with the neutral ester derivative .

- Applications : Likely employed in industrial settings (e.g., corrosion inhibition or stabilizers) due to sulfonate stability.

Comparative Data Table

| Compound | Functional Groups | Solubility Profile | Source/Origin | Key Applications |

|---|---|---|---|---|

| Dimethyl 2,3-bis(sulfanyl)butanedioate | Ester, sulfanyl | Moderate in organics | Synthetic | Organic synthesis, ligands |

| Butylmethyl succinate | Ester | Lipophilic | Natural (plant) | Flavors, fragrances |

| 2,3-bis(sulfanyl)propan-1-ol | Hydroxyl, sulfanyl | High in polar solvents | Synthetic | Chelation, redox reactions |

| Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | Sulfonate, sulfanyl | High in water | Synthetic | Industrial stabilizers |

Key Research Findings

Structural Influence on Solubility: Sulfur-containing groups enhance polarity but are modulated by other substituents. Dimethyl 2,3-bis(sulfanyl)butanedioate’s ester groups reduce water solubility compared to the sulfonate salt or thiol-alcohol . Butylmethyl succinate’s lack of sulfur increases hydrophobicity, favoring non-polar media .

Reactivity and Applications :

- Sulfanyl groups enable metal coordination, suggesting dimethyl 2,3-bis(sulfanyl)butanedioate’s utility in catalysis or heavy-metal sequestration.

- Ionic sulfonates (e.g., sodium derivative) are more stable in aqueous environments than esters, limiting cross-reactivity .

Natural vs. Synthetic Origins :

- Naturally occurring succinate derivatives (e.g., butylmethyl succinate) may have niche biological roles, while synthetic analogs (e.g., dimethyl 2,3-bis(sulfanyl)butanedioate) offer tailored chemical functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。